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Compound of Interest

Compound Name: Cyclobuxine D

Cat. No.: B190890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used

for the characterization of Cyclobuxine D, a steroidal alkaloid found in Buxus sempervirens.

The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are

pivotal for the structural elucidation and identification of this natural product.

Physicochemical and Spectrometric Data of
Cyclobuxine D
The following table summarizes the key physicochemical and mass spectrometry data for

Cyclobuxine D.
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Property Value Reference

Molecular Formula C₂₅H₄₂N₂O [1][2]

Molecular Weight 386.61 g/mol [2]

Monoisotopic Mass 386.3297 Da [3]

CAS Number 2241-90-9 [2]

Appearance Powder [4]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[4]

Predicted [M+H]⁺ (m/z) 387.33698 [3]

Predicted [M+Na]⁺ (m/z) 409.31892 [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of complex natural

products like Cyclobuxine D. While a complete, published dataset of ¹H and ¹³C NMR

chemical shifts and coupling constants for Cyclobuxine D is not readily available in the public

domain, the following protocol outlines a general method for acquiring such data for steroidal

alkaloids.

Experimental Protocol: NMR Analysis of Cyclobuxine D
This protocol provides a generalized procedure for the acquisition of 1D and 2D NMR spectra

of Cyclobuxine D.

1. Sample Preparation:

Accurately weigh 5-10 mg of purified Cyclobuxine D.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃), which is a common solvent for steroidal alkaloids.[4][5]

Transfer the solution to a standard 5 mm NMR tube.
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2. NMR Instrument and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.[6]

Temperature: Maintain a constant temperature, typically 25°C, during all experiments.[5]

¹H NMR:

Acquire a standard 1D proton spectrum.

Typical parameters: pulse width ~30°, acquisition time ~2-3 s, relaxation delay 1-2 s, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: pulse width ~30°, acquisition time ~1-2 s, relaxation delay 2-5 s. A

larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

2D NMR Experiments:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C, which is crucial for assembling the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons

that are close in space.

3. Data Processing and Analysis:
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Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

Reference the spectra to the residual solvent signal (e.g., CDCl₃ at δH 7.26 ppm and δC

77.16 ppm).[5]

Integrate the ¹H NMR signals and measure the coupling constants (J-values).

Analyze the 2D spectra to establish the complete chemical structure and stereochemistry of

Cyclobuxine D.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound and can reveal structural details through fragmentation analysis. Electrospray

ionization (ESI) is a soft ionization technique well-suited for the analysis of alkaloids.[7]

Predicted Mass Spectrometry Data for Cyclobuxine D
Adduct Predicted m/z

[M+H]⁺ 387.33698

[M+Na]⁺ 409.31892

[M-H]⁻ 385.32242

[M+NH₄]⁺ 404.36352

[M+K]⁺ 425.29286

Data sourced from PubChemLite.[3]

Experimental Protocol: ESI-MS and MS/MS Analysis of
Cyclobuxine D
This protocol outlines a general procedure for the mass spectrometric analysis of Cyclobuxine
D.

1. Sample Preparation:
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Prepare a stock solution of purified Cyclobuxine D in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL

with an appropriate solvent system, often containing a small amount of formic acid (e.g.,

0.1%) to promote protonation.

For LC-MS analysis, the sample can be injected directly into the LC system.

2. Mass Spectrometer and Parameters:

Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-

TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of

alkaloids as they readily form protonated molecules [M+H]⁺.

Full Scan MS:

Acquire data over a relevant mass range (e.g., m/z 100-1000) to detect the protonated

molecule of Cyclobuxine D ([M+H]⁺ at m/z 387.34).

Tandem MS (MS/MS):

Select the precursor ion ([M+H]⁺) for fragmentation.

Apply collision-induced dissociation (CID) with varying collision energies to generate a

fragmentation pattern.

The fragmentation pattern will provide structural information. For Buxus alkaloids,

characteristic losses include the amino side chains.[8]

3. Data Analysis:

Determine the accurate mass of the parent ion to confirm the elemental composition.

Analyze the MS/MS spectrum to identify characteristic fragment ions. Based on the structure

of Cyclobuxine D, expected fragmentations would involve the loss of the methylamino
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groups and cleavages within the steroid ring system.

Visualizations
Experimental Workflow for Cyclobuxine D Analysis
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

Cyclobuxine D.

Extraction & Isolation

Structural Analysis
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Caption: Workflow for Cyclobuxine D isolation and analysis.

Logical Relationship in Spectrometric Analysis
This diagram shows the relationship between different spectrometric techniques and the

information they provide for structural elucidation.
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Caption: Logic of spectrometric data for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b190890#nmr-and-mass-spectrometry-data-for-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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